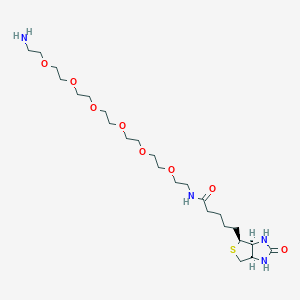

Biotin-PEG6-Amine

Description

Properties

Molecular Formula |

C24H46N4O8S |

|---|---|

Molecular Weight |

550.7 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C24H46N4O8S/c25-5-7-31-9-11-33-13-15-35-17-18-36-16-14-34-12-10-32-8-6-26-22(29)4-2-1-3-21-23-20(19-37-21)27-24(30)28-23/h20-21,23H,1-19,25H2,(H,26,29)(H2,27,28,30)/t20-,21-,23-/m0/s1 |

InChI Key |

VXFQWZDKEUDAKG-FUDKSRODSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Biotin-PEG6-amine |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Biotin-PEG6-Amine in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG6-Amine is a heterobifunctional linker widely utilized in biomedical research and drug development. Its unique tripartite structure, consisting of a biotin moiety, a six-unit polyethylene glycol (PEG) spacer, and a terminal primary amine, offers a versatile tool for the conjugation, detection, and purification of biomolecules. This guide provides a comprehensive overview of the technical specifications, core applications, and detailed experimental protocols involving this compound, serving as a critical resource for researchers leveraging this powerful chemical linker in their work.

Introduction

The precise and stable linkage of molecules is a cornerstone of modern biological research. This compound has emerged as a valuable reagent in this context, enabling the straightforward biotinylation of a wide array of molecules and surfaces. The biotin group exhibits an exceptionally high affinity for avidin and its derivatives, such as streptavidin, forming one of the strongest known non-covalent interactions in nature. This interaction is fundamental to numerous detection and purification systems. The PEG6 spacer, a hydrophilic chain of six ethylene glycol units, enhances the solubility of the conjugate in aqueous buffers and reduces steric hindrance, thereby improving the accessibility of the biotin group for binding to avidin or streptavidin. The terminal primary amine provides a reactive handle for covalent attachment to various functional groups, most commonly carboxyl groups and their activated esters, through amide bond formation. This guide will delve into the practical applications and methodologies associated with the use of this compound in a research setting.

Physicochemical Properties and Specifications

This compound is a well-characterized molecule with consistent properties that are crucial for reproducible experimental outcomes. The key specifications are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | N-(20-amino-3,6,9,12,15,18-hexaoxaicosyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide | [1] |

| Molecular Formula | C₂₄H₄₆N₄O₈S | [1][2] |

| Molecular Weight | 550.71 g/mol | [1][2] |

| Purity | Typically >95% or >98% | |

| Appearance | White to off-white solid or waxy solid | |

| Solubility | Soluble in water, acetonitrile, DMSO, and other polar organic solvents. | |

| Storage Conditions | Store at -20°C for long-term stability. For short-term, it can be stored at 0-4°C. It should be kept in a dry, dark environment. |

Core Applications in Research

The versatility of this compound lends itself to a broad spectrum of research applications, primarily centered around its ability to link molecules and facilitate their detection or isolation.

Bioconjugation and Labeling

The primary function of this compound is the biotinylation of molecules containing carboxyl groups or other functionalities that can be activated to react with a primary amine. This includes:

-

Proteins and Antibodies: For use in immunoassays, affinity purification, and targeted delivery.

-

Nucleic Acids: For labeling probes used in hybridization assays.

-

Small Molecules and Drugs: To enable their detection, purification, or targeting.

-

Nanoparticles and Surfaces: To functionalize surfaces for subsequent interaction with avidin-conjugated molecules.

Targeted Drug Delivery

In the field of drug development, this compound serves as a critical linker for creating targeted drug delivery systems. By conjugating a therapeutic agent to a targeting ligand (e.g., an antibody or peptide) via the this compound linker, the drug can be selectively delivered to specific cells or tissues, thereby increasing efficacy and reducing off-target side effects. The biotin moiety can also be used to target cells that overexpress biotin receptors.

Proteolysis Targeting Chimeras (PROTACs)

This compound is employed as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Affinity Purification and Pull-Down Assays

Biotinylated molecules can be readily isolated from complex mixtures using avidin or streptavidin-conjugated solid supports, such as beads or columns. This is a widely used technique for:

-

Purification of recombinant proteins.

-

Isolation of protein complexes for interaction studies (pull-down assays).

-

Enrichment of specific cell populations.

Diagnostics and Imaging

The strong and specific biotin-avidin interaction is leveraged in various diagnostic assays, including ELISA, immunohistochemistry, and flow cytometry. This compound can be used to label detection antibodies or probes. In imaging applications, it can link imaging agents (e.g., fluorescent dyes, quantum dots) to targeting molecules for in vitro and in vivo visualization.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

General Protocol for EDC/NHS Coupling to Carboxyl Groups

This protocol describes the conjugation of this compound to a molecule containing a carboxyl group (e.g., a protein, nanoparticle, or small molecule) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

-

Molecule with carboxyl groups (e.g., protein at 1-10 mg/mL)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Desalting column or dialysis cassette

Procedure:

-

Preparation of Molecule: Dissolve the carboxyl-containing molecule in Activation Buffer. If the molecule is a protein, ensure it is in an amine-free buffer; if necessary, perform a buffer exchange.

-

Activation of Carboxyl Groups:

-

Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or water at a concentration of 10 mg/mL.

-

Add a 10- to 50-fold molar excess of EDC and NHS to the molecule solution.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation with this compound:

-

Dissolve this compound in Coupling Buffer.

-

Add a 10- to 50-fold molar excess of this compound to the activated molecule solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction: Add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

-

Purification: Remove excess this compound and reaction byproducts by dialysis against PBS or by using a desalting column.

-

Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.

Protocol for Antibody Biotinylation

This protocol provides a specific method for labeling antibodies with this compound.

Materials:

-

Antibody (1-5 mg/mL in PBS, pH 7.4)

-

This compound

-

EDC and NHS (or Sulfo-NHS)

-

Activation Buffer (0.1 M MES, pH 6.0)

-

Coupling Buffer (PBS, pH 7.4)

-

Quenching Buffer (1 M Tris-HCl, pH 8.0)

-

Dialysis cassette (10K MWCO)

Procedure:

-

Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA). If necessary, dialyze the antibody against PBS.

-

Activation and Conjugation: Follow the general EDC/NHS coupling protocol described in section 4.1, using a 20- to 100-fold molar excess of EDC, NHS, and this compound to the antibody. The optimal ratio should be determined empirically.

-

Purification: Dialyze the biotinylated antibody against PBS (3 x 1 L buffer changes) for 24-48 hours at 4°C to remove unreacted reagents.

-

Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage. Add a preservative like sodium azide if required.

Functionalization of Carboxylated Nanoparticles

This protocol outlines the steps to conjugate this compound to the surface of carboxylated nanoparticles (e.g., quantum dots, polystyrene beads).

Materials:

-

Carboxylated nanoparticles

-

This compound

-

EDC and Sulfo-NHS

-

Activation Buffer (0.1 M MES, pH 6.0)

-

Wash/Coupling Buffer (PBS, pH 7.4)

-

Quenching Buffer (1 M Tris-HCl, pH 8.0)

-

Centrifuge

Procedure:

-

Nanoparticle Preparation: Wash the carboxylated nanoparticles twice with Activation Buffer by centrifugation and resuspension to remove any storage buffers or contaminants.

-

Activation: Resuspend the nanoparticles in Activation Buffer. Add EDC and Sulfo-NHS (e.g., 2 mM EDC and 5 mM Sulfo-NHS) and incubate for 15-30 minutes at room temperature with gentle mixing.

-

Washing: Pellet the activated nanoparticles by centrifugation and wash twice with ice-cold Wash/Coupling Buffer to remove excess EDC and Sulfo-NHS.

-

Conjugation: Resuspend the activated nanoparticles in Wash/Coupling Buffer containing the desired concentration of this compound. Incubate for 2 hours at room temperature with gentle mixing.

-

Quenching and Washing: Add Quenching Buffer to stop the reaction. Pellet the nanoparticles by centrifugation and wash three times with Wash/Coupling Buffer to remove unreacted this compound and quenched reagents.

-

Final Resuspension: Resuspend the biotinylated nanoparticles in the desired storage buffer.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and concepts related to the application of this compound.

References

An In-depth Technical Guide to Biotin-PEG6-Amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, applications, and experimental protocols for Biotin-PEG6-Amine, a versatile heterobifunctional linker used extensively in bioconjugation, diagnostics, and drug delivery systems.

Core Properties of this compound

This compound is a chemical modification reagent that incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a primary amine group for covalent attachment to target molecules, and a six-unit polyethylene glycol (PEG) spacer. This unique combination of features makes it an invaluable tool in various life science research and development applications.

The terminal primary amine allows for the conjugation of this compound to molecules containing accessible carboxyl groups, such as those found on proteins (aspartic acid, glutamic acid, and C-terminus) or on functionalized surfaces. This reaction is typically mediated by carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a stable amide bond.[1]

The hydrophilic PEG6 spacer arm significantly enhances the water solubility of the molecule and the resulting conjugate.[2] It also provides a flexible, extended linkage that minimizes steric hindrance between the biotin and its binding partners, as well as between the conjugated molecule and its target.[2][3] This is crucial for maintaining the biological activity of the labeled molecule and ensuring efficient binding of the biotin to avidin or streptavidin.

Quantitative Data Summary

| Property | Value | References |

| Molecular Weight | 550.71 g/mol | [2] |

| Chemical Formula | C24H46N4O8S | |

| Exact Mass | 550.3036 | |

| Purity | Typically ≥95% or >98% | |

| Solubility | Water, Dimethylsulfoxide (DMSO), Acetonitrile | |

| Storage Conditions | -20°C for long-term storage |

Applications in Research and Drug Development

The unique properties of this compound lend it to a wide array of applications:

-

Biotinylation of Proteins and Antibodies: The most common application is the labeling of proteins and antibodies. Biotinylated proteins can be used in various assays, including ELISA, Western blotting, and immunohistochemistry, where they are detected with streptavidin-conjugated enzymes or fluorophores.

-

Affinity Purification: Biotinylated molecules can be readily captured and purified from complex mixtures using streptavidin-coated beads or surfaces.

-

Drug Targeting and Delivery: The biotin moiety can serve as a targeting ligand to deliver drugs or imaging agents to cells or tissues that have been engineered to express streptavidin or have been pre-targeted with a streptavidin-conjugated antibody. The PEG spacer can also improve the pharmacokinetic properties of the drug conjugate.

-

PROTACs: this compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

-

Surface Immobilization: The amine group can be used to covalently attach biotin to carboxylated surfaces, such as those on microplates, beads, or biosensors, for the development of diagnostic assays and affinity chromatography matrices.

Experimental Protocols

The following is a general protocol for the biotinylation of a protein with carboxyl groups using this compound and EDC/NHS chemistry. Note: This is a starting point, and optimization of reaction conditions (e.g., molar ratios of reagents, reaction time, and temperature) is recommended for each specific application.

Materials:

-

Protein to be biotinylated

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like MES or PBS prior to the reaction.

-

Activation of Carboxyl Groups:

-

Prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL).

-

Add a 10 to 20-fold molar excess of EDC and NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Biotinylation Reaction:

-

Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to a known concentration.

-

Add a 20 to 50-fold molar excess of this compound to the activated protein solution. The pH of the reaction mixture should be adjusted to 7.2-7.5 with the Coupling Buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts by dialysis against PBS or by using a desalting column.

-

Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Visualizations

Chemical Structure of this compound

Caption: Structure of this compound.

Experimental Workflow for Protein Biotinylation

Caption: Protein Biotinylation Workflow.

References

Technical Guide: Synthesis and Purification of Biotin-PEG6-Amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG6-Amine, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostic applications. This document outlines the core chemical principles, detailed experimental protocols, and robust purification strategies, supported by quantitative data and visual workflows to facilitate its successful preparation in a laboratory setting.

Introduction

This compound is a valuable chemical tool that combines the high-affinity binding of biotin to avidin and streptavidin with the benefits of a polyethylene glycol (PEG) spacer. The PEG6 linker enhances solubility, reduces steric hindrance, and provides a flexible spacer arm for various bioconjugation applications, including the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][] The terminal primary amine group allows for facile conjugation to carboxylic acids, activated esters, or other electrophilic groups on target molecules.[3][4]

Molecular Structure:

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of an activated biotin derivative, typically Biotin-NHS (N-hydroxysuccinimide) ester, with a diamine-terminated polyethylene glycol, in this case, a PEG derivative with six ethylene glycol units and terminal amino groups on both ends (H2N-PEG6-NH2). The NHS ester selectively reacts with one of the primary amines of the PEG diamine to form a stable amide bond.

General Reaction Scheme

The synthesis is typically a one-step nucleophilic acyl substitution reaction. An excess of the diamino-PEG reagent is often used to minimize the formation of the bis-biotinylated PEG byproduct.

References

An In-Depth Technical Guide to the Mechanism of Action of Biotin-PEG6-Amine in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Biotin-PEG6-Amine in bioconjugation. We will delve into the roles of its constituent parts, the common conjugation chemistries, and provide detailed experimental protocols. All quantitative data is summarized in structured tables for ease of comparison, and key processes are illustrated with diagrams.

Introduction to this compound

This compound is a heterobifunctional linker widely used in bioconjugation, a process that chemically joins two or more molecules, at least one of which is a biomolecule.[1] This reagent is composed of three key functional components: a biotin group, a hexaethylene glycol (PEG6) spacer, and a primary amine group. This combination of features makes it a versatile tool for a multitude of applications, including protein labeling, immunoassays, affinity purification, and drug delivery.[2][3]

The primary amine allows for covalent attachment to various functional groups on a target molecule, most commonly carboxyl groups.[4] The PEG6 linker enhances the solubility and bioavailability of the resulting conjugate while minimizing steric hindrance.[5] The biotin moiety serves as a powerful affinity tag, binding with high specificity and affinity to avidin and streptavidin.

Core Components and Their Roles in Bioconjugation

The utility of this compound stems from the distinct functions of its three components:

-

Biotin Moiety: This vitamin (B7) exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin. This interaction is one of the strongest known in nature and is the foundation for numerous detection and purification systems in biotechnology.

-

Polyethylene Glycol (PEG6) Linker: The PEG spacer is a flexible, hydrophilic chain composed of repeating ethylene oxide units. The inclusion of a PEG linker in a bioconjugate offers several advantages:

-

Increased Solubility: PEGylation enhances the solubility of hydrophobic molecules in aqueous solutions.

-

Reduced Steric Hindrance: The flexible spacer arm positions the biotin moiety away from the conjugated molecule, minimizing steric hindrance and ensuring accessibility for binding to avidin or streptavidin.

-

Enhanced Stability: The hydrophilic PEG chain can shield the conjugated molecule from enzymatic degradation.

-

Reduced Immunogenicity: PEGylation can reduce the immunogenic potential of the conjugated biomolecule.

-

-

Primary Amine (-NH2) Group: This functional group serves as the reactive handle for covalently attaching the biotin-PEG linker to a target molecule. Primary amines are nucleophilic and readily react with electrophilic groups, such as activated carboxylates, to form stable amide bonds.

Mechanism of Action in Bioconjugation: EDC/NHS Chemistry

A primary application of this compound is its conjugation to molecules bearing carboxyl groups (-COOH), such as proteins (at the C-terminus and on the side chains of aspartic and glutamic acids) and carboxylated surfaces. The most common and efficient method for achieving this is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

This is a "zero-length" crosslinking reaction, meaning that EDC facilitates the bond formation without becoming part of the final conjugate. The process can be broken down into two main steps:

-

Activation of the Carboxyl Group: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. This reaction is most efficient in acidic conditions (pH 4.5-6.0).

-

Formation of a Stable Amine-Reactive Ester and Nucleophilic Attack: The unstable O-acylisourea intermediate is prone to hydrolysis in aqueous solutions. To increase the efficiency of the conjugation, NHS is added to the reaction. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester is then susceptible to nucleophilic attack by the primary amine of this compound, resulting in the formation of a stable amide bond and the release of NHS. The reaction of the NHS ester with the amine is most efficient at a physiological to slightly basic pH (7.2-8.5).

Caption: EDC/NHS coupling mechanism for this compound.

Quantitative Data in Bioconjugation

The efficiency and properties of the final bioconjugate are influenced by several factors, including the length of the PEG linker and the stability of the reactive intermediates.

Effect of PEG Linker Length on Bioconjugate Properties

The length of the PEG chain can significantly impact the pharmacokinetic properties of a bioconjugate. Generally, longer PEG chains lead to a reduced clearance rate and a longer in vivo half-life.

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |

| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |

| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |

| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |

| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8. |

Stability of NHS Esters

The success of the EDC/NHS conjugation is critically dependent on the stability of the NHS ester intermediate, which is susceptible to hydrolysis. The rate of hydrolysis is highly dependent on pH and temperature.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.0 | Ambient | ~1 hour |

| 8.6 | 4 | 10 minutes |

| 8.6 | Ambient | Minutes |

Immobilization Density

The efficiency of surface immobilization can also be quantified.

| Silane Surface | Biotin-(PEG)12-NHS Immobilization Density |

| NH2 | ~82% |

| Mixed (NH2 and acryl) | ~83% |

| Acryl | ~61% |

| Data from a study on the immobilization of Biotin-PEG12-NHS on silanized glass surfaces. |

Experimental Protocols

Protocol for Biotinylation of a Protein with this compound using EDC/NHS Chemistry

This protocol describes a general two-step method for conjugating this compound to a protein containing accessible carboxyl groups.

Materials:

-

Protein to be biotinylated

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of extraneous amines and carboxylates. If necessary, perform a buffer exchange using a desalting column.

-

-

Activation of Protein Carboxyl Groups:

-

Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

-

Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the protein. For example, for 1 mL of a 1 mg/mL protein solution, add 0.4 mg EDC and 1.1 mg Sulfo-NHS.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

-

Conjugation with this compound:

-

Immediately after activation, remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

-

Dissolve this compound in Coupling Buffer.

-

Add a 10- to 50-fold molar excess of this compound to the activated protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Caption: General workflow for protein biotinylation.

Protocol for Quantification of Biotin Incorporation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for estimating the degree of biotinylation.

Materials:

-

Biotinylated protein sample (purified)

-

HABA/Avidin solution

-

Spectrophotometer

-

Cuvettes or microplate

Procedure:

-

Preparation:

-

Ensure the biotinylated protein sample is free of unconjugated biotin by thorough purification.

-

Prepare the HABA/Avidin solution according to the manufacturer's instructions.

-

-

Measurement (Cuvette Format):

-

Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500_initial).

-

Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize (approximately 2 minutes).

-

Measure the absorbance at 500 nm (A500_final).

-

-

Calculation of Biotin-to-Protein Molar Ratio:

-

The number of moles of biotin per mole of protein can be calculated using the following formula:

(ΔA500 x V_reaction) / (ε_HABA x V_sample x [Protein])

Where:

-

ΔA500 = A500_initial - A500_final

-

V_reaction = Total volume in the cuvette (e.g., 1 mL)

-

ε_HABA = Molar extinction coefficient of the HABA-avidin complex at 500 nm (~34,000 M⁻¹cm⁻¹)

-

V_sample = Volume of the biotinylated protein sample added (e.g., 0.1 mL)

-

[Protein] = Molar concentration of the protein sample

-

Caption: Logical flow of the HABA assay for biotin quantification.

Conclusion

This compound is a powerful and versatile reagent in the field of bioconjugation. A thorough understanding of its mechanism of action, particularly the principles of EDC/NHS chemistry, is crucial for its successful application. The properties of the resulting bioconjugate can be tuned by factors such as the length of the PEG linker. By following well-defined experimental protocols and utilizing established methods for quantification, researchers can effectively leverage this compound to advance their scientific goals in areas ranging from basic research to therapeutic development.

References

The Pivotal Role of the PEG6 Spacer in Biotin-PEG6-Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG6-Amine is a heterobifunctional linker that has become an indispensable tool in modern biotechnology and drug development. Its unique architecture, featuring a biotin moiety for high-affinity binding to streptavidin and avidin, a primary amine for covalent conjugation to biomolecules, and a central hexa(ethylene glycol) (PEG6) spacer, offers a synergistic combination of properties that enhance the performance of bioconjugates. This technical guide provides an in-depth exploration of the core functionalities of the PEG6 spacer, supported by quantitative data, detailed experimental protocols, and visualizations of its application in advanced therapeutic modalities.

The strategic inclusion of the PEG6 spacer is not merely for spatial separation but is critical for modulating the overall physicochemical and biological properties of the resulting conjugate. It addresses key challenges in bioconjugation, such as solubility, steric hindrance, and immunogenicity, thereby enabling the development of more effective and reliable diagnostic and therapeutic agents.

Core Functions of the PEG6 Spacer

The hexa(ethylene glycol) spacer in this compound confers several key advantages:

-

Enhanced Hydrophilicity and Solubility: Many biomolecules and therapeutic payloads are hydrophobic, leading to challenges with aggregation and solubility in aqueous environments. The hydrophilic nature of the PEG6 spacer significantly increases the water solubility of the entire conjugate, preventing aggregation and facilitating reactions in aqueous buffers. This is crucial for maintaining the biological activity of proteins and for the formulation of drug conjugates.[1][2][3]

-

Reduction of Steric Hindrance: The flexible and extended nature of the PEG6 spacer arm physically separates the biotin moiety from the conjugated molecule. This separation is critical for overcoming steric hindrance that can otherwise impede the high-affinity interaction between biotin and the deep binding pocket of streptavidin or avidin.[1][4] This ensures efficient capture and detection in various assays.

-

Increased Bioavailability and Improved Pharmacokinetics: In the context of drug development, particularly for Antibody-Drug Conjugates (ADCs), PEGylation is a well-established strategy to improve the pharmacokinetic profile of a biotherapeutic. The PEG6 spacer can contribute to a protective "hydration shell" around the conjugate, which can reduce renal clearance and proteolytic degradation, leading to a longer circulation half-life and increased overall exposure of the target tissue to the drug.

-

Reduced Immunogenicity: The presence of the PEG spacer can shield the conjugated molecule from the host's immune system, thereby reducing its immunogenic potential. This is a significant advantage for in vivo applications, as it can prevent an adverse immune response and allow for repeated administration of the therapeutic agent.

-

Controlled Spacer Length for Optimal Performance: The defined length of the PEG6 spacer allows for precise control over the distance between the biotin and the conjugated molecule. This is particularly important in applications like PROTACs (Proteolysis Targeting Chimeras), where the linker length is a critical determinant of the formation and stability of the ternary complex required for target protein degradation.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C24H46N4O8S | |

| Molecular Weight | 550.71 g/mol | |

| Purity | ≥95% - 98% | |

| Solubility | Water, Acetonitrile | |

| Storage Condition | -20°C |

While direct quantitative comparisons of this compound with other linkers in terms of solubility enhancement and steric hindrance reduction are not extensively documented in a single comparative study, the principles of PEGylation are well-established. The following table provides a conceptual comparison of how PEG spacer length can influence key parameters in bioconjugation, based on general findings in the literature.

| Parameter | No Spacer | Short Alkyl Spacer | Short PEG Spacer (e.g., PEG2) | Long PEG Spacer (e.g., PEG6) | Reference |

| Aqueous Solubility | Low | Low | Moderate | High | |

| Steric Hindrance | High | High | Moderate | Low | |

| Binding to Streptavidin | Potentially inhibited | May be partially hindered | Improved access | Optimal access | |

| Flexibility | Low | Low | Moderate | High | |

| Immunogenicity | High | High | Reduced | Significantly Reduced | |

| In Vivo Half-life | Short | Short | Slightly Increased | Increased |

Experimental Protocols

Protocol 1: Biotinylation of a Protein with this compound

This protocol describes a general procedure for the covalent conjugation of this compound to a protein containing accessible carboxyl groups using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

-

Protein to be biotinylated (e.g., Bovine Serum Albumin - BSA)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-hydroxysuccinimide (NHS) (optional, for increased efficiency)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Purification column (e.g., desalting column or size-exclusion chromatography)

-

Reaction tubes

Procedure:

-

Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.

-

This compound Preparation: Immediately before use, dissolve this compound in the Activation Buffer to a concentration that will result in a 20- to 50-fold molar excess over the protein in the final reaction mixture.

-

Crosslinker Preparation: Immediately before use, prepare a 10 mg/mL solution of EDC in water. If using NHS, prepare a 10 mg/mL solution in water as well.

-

Activation of Carboxyl Groups: Add the EDC solution to the protein solution. If using NHS, add it at this step as well. The final concentration of EDC and NHS should be in molar excess to the carboxyl groups on the protein. Incubate for 15 minutes at room temperature with gentle mixing.

-

Conjugation Reaction: Add the dissolved this compound to the activated protein solution.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and crosslinking reagents by passing the reaction mixture through a desalting column or by size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay and confirm the integrity of the biotinylated protein using SDS-PAGE.

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA assay is a colorimetric method to estimate the number of biotin molecules conjugated to a protein.

Materials:

-

Biotinylated protein sample

-

HABA/Avidin solution (commercially available kits or prepared in-house)

-

Phosphate Buffered Saline (PBS), pH 7.2

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

-

Cuvettes or 96-well microplate

Procedure:

-

Prepare HABA/Avidin Solution: Follow the manufacturer's instructions if using a kit. If preparing in-house, dissolve HABA in a small amount of NaOH and then dilute in PBS containing avidin to a final concentration that gives an absorbance of approximately 1.0 at 500 nm.

-

Blank Measurement: Add 900 µL of HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm. This is your A500 (HABA/Avidin) reading. For a microplate, use 180 µL.

-

Sample Measurement: Add 100 µL of the purified biotinylated protein solution to the cuvette containing the HABA/Avidin solution and mix well. For a microplate, add 20 µL of the sample.

-

Incubate: Allow the mixture to stand for 5-10 minutes at room temperature to allow the biotin to displace the HABA from the avidin.

-

Read Absorbance: Measure the absorbance at 500 nm. This is your A500 (HABA/Avidin/Biotin Sample) reading.

-

Calculation: The concentration of biotin can be calculated using the following formula:

-

Moles of biotin = (ΔA500 x V) / (ε x l)

-

ΔA500 = A500 (HABA/Avidin) - A500 (HABA/Avidin/Biotin Sample)

-

V = Volume of the sample in the cuvette (in mL)

-

ε = Molar extinction coefficient of the HABA-avidin complex at 500 nm (typically ~34,000 M⁻¹cm⁻¹)

-

l = Path length of the cuvette (in cm)

-

-

-

Determine Molar Ratio: Divide the moles of biotin by the moles of protein in the sample to determine the degree of labeling.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key applications where the PEG6 spacer in this compound plays a crucial role.

PROTAC-Mediated Protein Degradation

Caption: PROTAC mechanism with a this compound based linker.

Antibody-Drug Conjugate (ADC) Development Workflow

Caption: General workflow for Antibody-Drug Conjugate synthesis.

Conclusion

The PEG6 spacer is a critical component of the this compound linker, imparting a range of beneficial properties that are essential for the successful development of advanced bioconjugates. Its ability to enhance solubility, reduce steric hindrance, and improve in vivo performance makes it a versatile and powerful tool for researchers and drug developers. The detailed protocols and conceptual workflows provided in this guide offer a practical framework for the effective utilization of this compound in a variety of cutting-edge applications, from sensitive diagnostic assays to the next generation of targeted therapeutics. As the field of bioconjugation continues to evolve, the rational design of linkers, with a clear understanding of the role of components like the PEG6 spacer, will remain paramount to achieving optimal performance and clinical success.

References

An In-depth Technical Guide to Biotin-PEG6-Amine for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG6-Amine, a versatile reagent for labeling proteins and other biomolecules. It is designed to be accessible to researchers new to protein labeling while also providing valuable technical details for experienced scientists. This document covers the core principles of this compound chemistry, detailed experimental protocols, quantitative data for optimizing labeling reactions, and troubleshooting guidance.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates three key components:

-

A Biotin Moiety: This provides a high-affinity binding site for streptavidin and its analogues (avidin, neutravidin), which is one of the strongest known non-covalent biological interactions. This property is fundamental to many downstream applications, such as affinity purification and detection.

-

A Polyethylene Glycol (PEG) Spacer (PEG6): The six-unit PEG spacer is hydrophilic, which enhances the solubility of the reagent and the resulting labeled protein in aqueous buffers.[1][2][3] It also provides a flexible arm that reduces steric hindrance, allowing for more efficient binding of the biotin tag to streptavidin.[1][2]

-

A Primary Amine Group (-NH2): This functional group serves as the reactive handle for covalently attaching the biotin-PEG linker to a target molecule. The primary amine is typically reacted with activated carboxyl groups on a protein to form a stable amide bond.

The combination of these features makes this compound an ideal tool for a wide range of applications, including protein and antibody labeling, affinity capture, probe development, and drug delivery.

Core Chemistry: Labeling Protein Carboxyl Groups

The primary application of this compound is the labeling of carboxyl groups (-COOH) present on glutamic acid and aspartic acid residues, as well as the C-terminus of a protein. This is achieved through a two-step reaction involving the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Here's a breakdown of the reaction mechanism:

-

Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

-

Formation of a Stable NHS-ester: NHS or Sulfo-NHS is added to the reaction to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS-ester. This two-step process is generally more efficient than using EDC alone.

-

Conjugation with this compound: The primary amine of this compound then reacts with the NHS-ester on the protein, forming a stable amide bond and releasing NHS.

Quantitative Data for Protein Labeling

The efficiency of protein labeling with this compound can be influenced by several factors. The following tables summarize key quantitative data to help optimize your experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2757573-29-6 | |

| Molecular Formula | C24H46N4O8S | |

| Molecular Weight | 550.71 g/mol | |

| Purity | ≥95% - 98% | |

| Solubility | Water, Acetonitrile, DMSO, DMF | |

| Storage | -20°C for long-term storage |

Table 2: Recommended Reaction Conditions for EDC/NHS Labeling

| Parameter | Recommended Range/Value | Notes | Reference(s) |

| Activation pH | 4.5 - 6.0 | Activation of carboxyl groups with EDC is most efficient in a slightly acidic environment. MES buffer is commonly used. | |

| Coupling pH | 7.2 - 8.5 | The reaction of the NHS-ester with the primary amine is most efficient at a neutral to slightly basic pH. PBS or bicarbonate buffer can be used. | |

| EDC Molar Excess | 4- to 10-fold over protein | For protein concentrations >5 mg/mL, use a 4-fold molar excess. For concentrations <5 mg/mL, a 10-fold molar excess is recommended. | |

| NHS/Sulfo-NHS Molar Excess | 1.5- to 3-fold over EDC | This ensures efficient conversion of the unstable intermediate to the stable NHS-ester. | |

| This compound Molar Excess | 10- to 50-fold over protein | The optimal ratio should be determined empirically for each protein. | |

| Reaction Time (Activation) | 15 - 30 minutes | At room temperature. | |

| Reaction Time (Coupling) | 1 - 2 hours at room temperature, or overnight at 4°C | Longer incubation times at lower temperatures can be beneficial for sensitive proteins. | |

| Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability. |

Table 3: Binding Capacity of Common Streptavidin-Coated Beads

The choice of streptavidin-coated beads is crucial for downstream applications like affinity purification. The binding capacity can vary between manufacturers and even between different lots of the same product.

| Bead Type | Binding Capacity (Free Biotin) | Binding Capacity (Biotinylated Protein) | Reference(s) |

| GoldBio Streptavidin Agarose Beads | >120 nmol/mL of resin | Varies depending on protein size | |

| Vector Labs High Capacity Streptavidin Magnetic Beads | ≥ 12 nmol/mg of beads | ≥ 110 µg/mg of biotinylated IgG | |

| NEB Streptavidin Magnetic Beads | 500 pmol of 25 bp ssDNA per mg of beads | 30 µg of biotinylated antibody/protein per mg of beads | |

| Advanced Biochemicals Streptavidin Magnetic Beads | >4 nmol/mg of beads | Varies | |

| GenScript Streptavidin MagBeads | ~60 nmol/mL | Varies |

Experimental Protocols

Protocol for Labeling a Protein with this compound using EDC/NHS Chemistry

This protocol provides a general guideline for labeling a protein with available carboxyl groups. Optimization may be required for specific proteins.

Materials:

-

Protein of interest in an amine-free and carboxyl-free buffer (e.g., MES, PBS).

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: 1X PBS, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

-

Desalting column or dialysis cassette for purification.

Procedure:

-

Prepare the Protein:

-

Dissolve or buffer exchange the protein into the Activation Buffer at a concentration of 1-10 mg/mL.

-

-

Prepare Reagents:

-

Immediately before use, prepare a 10 mg/mL solution of EDC in cold Activation Buffer.

-

Immediately before use, prepare a 20 mg/mL solution of Sulfo-NHS in cold Activation Buffer.

-

Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

-

-

Activate the Protein:

-

Add the EDC solution to the protein solution to achieve the desired molar excess (e.g., 10-fold).

-

Immediately add the Sulfo-NHS solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugate with this compound:

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

-

Add the this compound stock solution to the activated protein solution to achieve the desired molar excess (e.g., 50-fold).

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quench the Reaction:

-

Add Quenching Buffer to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

-

-

Purify the Labeled Protein:

-

Remove excess, unreacted this compound and other reagents by size-exclusion chromatography (desalting column) or dialysis.

-

-

Storage:

-

Store the biotinylated protein under the same conditions as the unlabeled protein.

-

Protocol for a Pull-Down Assay with a Biotinylated Protein

This protocol describes a typical pull-down assay to identify protein-protein interactions using a biotinylated "bait" protein.

Materials:

-

Biotinylated "bait" protein

-

Cell lysate or protein mixture containing potential "prey" proteins

-

Streptavidin-coated magnetic beads or agarose resin

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., 1X Laemmli sample buffer for SDS-PAGE, or a high concentration of free biotin for native elution)

-

Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

-

Prepare the Beads:

-

Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.

-

Wash the beads three times with Binding/Wash Buffer. For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose resin, centrifuge at a low speed and carefully remove the supernatant.

-

-

Immobilize the Bait Protein:

-

Add the biotinylated bait protein to the washed beads.

-

Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin.

-

-

Wash Unbound Bait:

-

Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.

-

-

Bind the Prey Protein(s):

-

Add the cell lysate or protein mixture to the beads with the immobilized bait protein.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for protein-protein interactions.

-

-

Wash Non-specific Binders:

-

Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elute the Protein Complex:

-

Add Elution Buffer to the beads and incubate to release the bait-prey complex.

-

For SDS-PAGE analysis, boil the beads in 1X Laemmli sample buffer for 5-10 minutes.

-

For native elution, incubate with a buffer containing a high concentration of free biotin (e.g., 2-10 mM) to compete for the binding sites on streptavidin.

-

-

-

Analyze the Results:

-

Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

-

Visualizations: Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Biotinylation

Biotinylation is a powerful tool for studying protein-protein interactions in signaling pathways. For example, the Epidermal Growth Factor Receptor (EGFR) signaling pathway can be investigated by biotinylating EGFR and then pulling down its interaction partners.

In this example, EGFR on the cell surface is biotinylated. Upon binding of its ligand, EGF, the receptor dimerizes and becomes phosphorylated, initiating a downstream signaling cascade. The biotinylated EGFR and its interacting proteins (like Grb2) can be isolated using streptavidin beads for further analysis.

Experimental Workflow for Protein Biotinylation and Pull-Down Assay

The following diagram illustrates the logical flow of a typical protein biotinylation and pull-down experiment.

Troubleshooting

This section provides guidance on common issues that may arise during protein labeling and pull-down assays.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | - Inactive EDC/NHS (hydrolyzed due to moisture).- Incorrect buffer pH.- Presence of amine- or carboxyl-containing molecules in the buffer.- Insufficient molar excess of reagents. | - Use fresh, high-quality EDC and NHS. Equilibrate to room temperature before opening to prevent condensation.- Ensure the activation pH is 4.5-6.0 and the coupling pH is 7.2-8.5.- Use amine- and carboxyl-free buffers like MES and PBS.- Empirically determine the optimal molar excess of EDC, NHS, and this compound for your protein. |

| Protein Precipitation during Labeling | - Protein is not stable at the reaction pH.- High concentration of EDC can cause precipitation.- Neutralization of carboxyl charges leads to aggregation. | - Perform the reaction at 4°C.- Reduce the concentration of EDC.- Use Sulfo-NHS instead of NHS to maintain solubility. |

| High Background in Pull-Down Assay | - Insufficient washing.- Non-specific binding of proteins to the beads.- Hydrophobic interactions. | - Increase the number of wash steps.- Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.- Increase the salt concentration in the wash buffer (e.g., up to 500 mM NaCl).- Include a pre-clearing step by incubating the lysate with beads alone before adding the bait protein. |

| No or Low Yield of Prey Protein | - The protein-protein interaction is weak or transient.- The biotin tag is inaccessible.- The bait protein is not properly folded or active.- Low concentration of prey protein in the lysate. | - Perform the binding step at 4°C for a longer duration.- Use a longer PEG spacer on the biotin linker if steric hindrance is suspected.- Confirm the activity of the biotinylated bait protein.- Enrich the lysate for the prey protein if possible, or use a larger amount of lysate. |

References

Understanding the Amine Group Reactivity in Biotin-PEG6-Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the reactivity of the terminal primary amine in Biotin-PEG6-Amine, a versatile heterobifunctional linker. This reagent is invaluable for the biotinylation of various molecules and surfaces, playing a crucial role in diagnostics, drug delivery, and proteomics. Understanding the nuances of its amine group is paramount for designing and executing successful bioconjugation strategies.

Introduction to this compound

This compound is a bioconjugation reagent that consists of three key components:

-

A biotin moiety, which provides a high-affinity binding tag for streptavidin and avidin proteins.[1][2]

-

A hexaethylene glycol (PEG6) spacer , a hydrophilic linker that enhances water solubility, increases the hydrodynamic radius of the conjugate, and minimizes steric hindrance during binding to streptavidin.[3][4]

-

A terminal primary amine (-NH2) , which serves as the reactive functional group for covalent attachment to a wide range of molecules.[2]

The utility of this molecule stems from the specific and robust reactivity of its primary amine, which allows for the stable linkage of the biotin tag to target molecules such as proteins, peptides, antibodies, and nucleic acids.

Core Reactivity of the Primary Amine

The reactivity of the terminal amine group in this compound is centered on the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile. This nucleophilicity allows it to attack electrophilic centers on other molecules, resulting in the formation of stable covalent bonds. The most common and effective conjugation strategies exploit this fundamental property.

Major Conjugation Chemistries

The primary amine of this compound is most commonly targeted to three types of functional groups: N-hydroxysuccinimide (NHS) esters, activated carboxyl groups, and aldehydes/ketones.

Amidation via N-Hydroxysuccinimide (NHS) Esters

The reaction with NHS esters is one of the most widely used methods for labeling molecules with primary amines. The amine group performs a nucleophilic acyl substitution on the NHS ester, displacing the NHS leaving group to form a highly stable amide bond.

-

Mechanism: The deprotonated primary amine attacks the carbonyl carbon of the NHS ester. The subsequent collapse of the tetrahedral intermediate results in the formation of an amide bond and the release of the N-hydroxysuccinimide leaving group.

-

Optimal Conditions: This reaction is most efficient in the pH range of 7.0 to 9.0. Below this range, the amine is largely protonated (-NH3+), rendering it non-nucleophilic. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.

Amidation via Carbodiimide-Activated Carboxyl Groups

To conjugate this compound to a molecule bearing a carboxylic acid (-COOH), a coupling agent is required to activate the carboxyl group. The most common method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in combination with N-hydroxysuccinimide (NHS) to enhance efficiency and stability.

-

Mechanism:

-

Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.

-

Stabilization (Optional but Recommended): In the presence of NHS, the O-acylisourea intermediate is converted into a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate.

-

Coupling: The primary amine of this compound attacks the NHS ester (or the O-acylisourea intermediate directly), forming a stable amide bond.

-

-

Optimal Conditions: This reaction is typically performed at a pH between 4.5 and 7.5. The initial EDC activation step is more efficient at a slightly acidic pH (4.5-5.5), while the subsequent reaction of the amine with the activated ester proceeds more efficiently at a pH closer to neutral (7.0-7.5).

Reductive Amination with Aldehydes and Ketones

This compound can be conjugated to molecules containing aldehyde or ketone groups through reductive amination. This two-step process forms a stable secondary amine linkage.

-

Mechanism:

-

Schiff Base Formation: The primary amine reacts with the carbonyl group of the aldehyde or ketone to form an unstable imine intermediate, also known as a Schiff base. This reaction is reversible.

-

Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), is introduced to selectively reduce the imine to a stable secondary amine. These reducing agents are preferred because they do not readily reduce the aldehyde or ketone starting material.

-

-

Optimal Conditions: The formation of the Schiff base is favored at a slightly acidic pH (around 6.0-7.0). The subsequent reduction step is also efficient under these conditions.

Quantitative Data and Reagent Properties

The following tables summarize key properties and reaction conditions for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H46N4O8S | |

| Molecular Weight | ~550.7 g/mol | |

| Purity | Typically >95% | |

| Solubility | Water, Acetonitrile, DMSO, DMF | |

| Storage | -20°C, desiccated |

Table 2: Summary of Common Amine Group Conjugation Reactions

| Reaction Type | Target Functional Group | Coupling Reagents | Optimal pH | Resulting Bond | Bond Stability |

| NHS Ester Acylation | N-Hydroxysuccinimide Ester | None | 7.0 - 9.0 | Amide | Very High |

| Carbodiimide Coupling | Carboxylic Acid | EDC, NHS | 4.5 - 7.5 | Amide | Very High |

| Reductive Amination | Aldehyde / Ketone | NaBH3CN or STAB | 6.0 - 7.5 | Secondary Amine | High |

| Isothiocyanate Reaction | Isothiocyanate | None | 8.0 - 9.5 | Thiourea | High |

Key Experimental Protocols

Below are detailed methodologies for the principal conjugation reactions involving this compound.

Protocol 1: Conjugation to an NHS-Activated Molecule

Objective: To covalently link this compound to a protein or other molecule that has been pre-activated with an NHS ester.

Reagents and Materials:

-

This compound

-

NHS-activated molecule (e.g., protein)

-

Amine-free reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4 or Bicarbonate buffer, pH 8.3. Crucially, avoid buffers containing primary amines like Tris or glycine.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 7.5

-

Desalting column or dialysis equipment for purification

Methodology:

-

Prepare the Molecule: Dissolve the NHS-activated molecule in the amine-free reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare this compound: Immediately before use, dissolve this compound in a small amount of DMF or DMSO to create a 10-50 mM stock solution.

-

Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the solution of the NHS-activated molecule. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature to quench any unreacted NHS esters.

-

Purification: Remove the excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Conjugation to a Carboxylic Acid using EDC/NHS

Objective: To covalently link this compound to a molecule containing a carboxylic acid.

Reagents and Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

EDC (Carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Anhydrous DMSO

-

Quenching Buffer: 1 M Hydroxylamine, pH 8.5

-

Desalting column or dialysis equipment

Methodology:

-

Prepare Reagents: Prepare fresh 10 mg/mL solutions of EDC and NHS in anhydrous DMSO or cold activation buffer immediately before use.

-

Activate Carboxyl Groups: Dissolve the carboxylic acid-containing molecule in the Activation Buffer. Add a 10-fold molar excess of both EDC and NHS solutions. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

Prepare this compound: Dissolve this compound in Coupling Buffer (or DMSO if solubility is an issue).

-

Coupling: Add a 10- to 20-fold molar excess of this compound to the activated molecule solution. Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

-

Incubation: Incubate for 2 hours at room temperature with gentle stirring.

-

Quenching: Add hydroxylamine to a final concentration of 10-50 mM to quench the reaction and hydrolyze unreacted NHS esters.

-

Purification: Purify the biotinylated conjugate using a desalting column or dialysis to remove excess reagents.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the key conjugation reactions and a common application pathway.

Caption: Workflow for conjugating this compound to an NHS ester.

Caption: Two-step workflow for EDC/NHS mediated amine coupling.

References

Unlocking Precision in Drug Discovery: A Technical Guide to Biotin-PEG6-Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, precision targeting and controlled molecular assembly are paramount. Biotin-PEG6-Amine has emerged as a critical and versatile chemical tool, enabling significant advancements in targeted therapies and sophisticated biochemical assays. This heterobifunctional linker, featuring a high-affinity biotin moiety, a flexible six-unit polyethylene glycol (PEG) spacer, and a reactive primary amine, offers a unique combination of properties that enhance solubility, reduce steric hindrance, and provide a site for covalent conjugation. This technical guide explores the core applications of this compound in drug discovery, including its integral role in the architecture of Proteolysis Targeting Chimeras (PROTACs), the development of Antibody-Drug Conjugates (ADCs), the surface functionalization of targeted drug delivery systems, and its utility in affinity-based proteomics. We provide a comprehensive overview of the underlying principles, quantitative data from key studies, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to empower researchers in leveraging this powerful molecule.

Introduction: The Molecular Swiss Army Knife of Bioconjugation

This compound is a chemical linker designed for bioconjugation, the process of covalently linking two or more molecules, at least one of which is a biomolecule. Its structure is tripartite, with each component serving a distinct and crucial function:

-

Biotin: This vitamin exhibits an exceptionally high and specific affinity for the proteins avidin and streptavidin (Kd ≈ 10⁻¹⁵ M). This near-irreversible interaction is the cornerstone of numerous detection, purification, and immobilization strategies in biotechnology.[1]

-

Polyethylene Glycol (PEG) Spacer (6 units): The six-unit PEG chain is a hydrophilic and flexible spacer. It enhances the aqueous solubility of the molecule and any conjugate it forms, which is particularly beneficial for poorly soluble drugs or ligands.[2][3] The length of the PEG spacer also mitigates steric hindrance, allowing both the biotin and the conjugated molecule to interact with their respective binding partners with greater freedom.[2]

-

Primary Amine (-NH2): This terminal functional group provides a reactive handle for covalent modification. It readily reacts with activated carboxylic acids (e.g., NHS esters) or can be coupled to carboxylic acids using carbodiimide chemistry (e.g., EDC) to form stable amide bonds.[1]

This unique combination of features makes this compound an invaluable tool for researchers seeking to construct complex, multi-component systems for therapeutic or investigational purposes.

Core Applications in Drug Discovery

PROTACs: Hijacking the Cellular Machinery for Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

This compound and other biotinylated PEG linkers are instrumental in the development and study of PROTACs. The biotin serves as a modular handle for various applications, including:

-

Affinity-based enrichment: Biotinylated PROTACs can be used to pull down their target proteins and associated E3 ligase complexes from cell lysates for validation studies.

-

In vitro assays: The biotin tag allows for immobilization of the PROTAC on streptavidin-coated surfaces for biophysical assays, such as surface plasmon resonance (SPR), to study the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).

The PEG linker's length is a critical parameter in PROTAC design, as it dictates the spatial orientation of the POI and the E3 ligase, which in turn affects the efficiency of ubiquitination and subsequent degradation.

The following tables summarize data from studies investigating the effect of linker length on the degradation efficiency of PROTACs targeting different proteins.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

|---|---|---|---|---|

| Alkyl/Ether | < 12 | No degradation | - | |

| Alkyl/Ether | 21 | 3 | 96% |

| Alkyl/Ether | 29 | 292 | 76% | |

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.

Table 2: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths

| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC₅₀ (µM) in MCF7 cells | Reference |

|---|---|---|---|

| 9 | ~50% | >10 | |

| 12 | ~75% | ~5 | |

| 16 | ~95% | ~1 | |

| 19 | ~70% | ~5 |

| 21 | ~60% | >10 | |

IC₅₀: Half-maximal inhibitory concentration for cell growth.

The following diagram illustrates the mechanism of action for a PROTAC, leading to the ubiquitination and proteasomal degradation of a target protein.

References

Methodological & Application

Application Notes and Protocols for Protein Biotinyation with Biotin-PEG6-Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in a vast array of life science research and drug development applications. The remarkably strong and specific interaction between biotin and avidin or streptavidin (Kd ≈ 10⁻¹⁵ M) forms the basis for numerous detection, purification, and immobilization strategies. This document provides detailed application notes and protocols for the biotinylation of proteins using Biotin-PEG6-Amine, a reagent that allows for the modification of protein carboxyl groups.

This method is particularly useful when modification of primary amines (e.g., on lysine residues) is undesirable, as it may compromise protein activity or interfere with subsequent applications. The this compound reagent features a six-unit polyethylene glycol (PEG) spacer arm, which enhances the solubility of the biotinylated protein and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding to avidin or streptavidin.

The conjugation of this compound to a protein is achieved through the activation of carboxyl groups (on aspartic and glutamic acid residues or the C-terminus) using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Principle of the Reaction

The biotinylation of proteins with this compound is a two-step process:

-

Activation of Carboxyl Groups: EDC activates the carboxyl groups on the protein to form a highly reactive but unstable O-acylisourea intermediate.

-

Amine-Reactive Intermediate Formation and Amide Bond Formation: NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. The primary amine of the this compound then attacks the NHS ester, resulting in the formation of a stable amide bond and the release of NHS or Sulfo-NHS.

Quantitative Data Summary

The efficiency of the biotinylation reaction is dependent on several factors, including the concentration of the protein, the molar ratios of the coupling reagents, pH, and reaction time. The following tables provide recommended starting conditions for optimizing the biotinylation of your protein of interest.

Table 1: Recommended Molar Ratios of Reagents for Protein Biotinylation

| Protein Concentration | Molar Excess of EDC over Protein | Molar Excess of NHS/Sulfo-NHS over Protein | Molar Excess of this compound over Protein |

| > 5 mg/mL | 4 - 10 fold | 2 - 5 fold | 20 - 50 fold |

| 1 - 5 mg/mL | 10 - 20 fold | 5 - 10 fold | 50 - 100 fold |

| < 1 mg/mL | 20 - 50 fold | 10 - 25 fold | 100 - 200 fold |

Note: These are starting recommendations. Optimal ratios may need to be determined empirically for each specific protein. A large molar excess of this compound is recommended to outcompete the protein's own primary amines and thus minimize protein-protein crosslinking[1].

Table 2: Key Reaction Parameters

| Parameter | Recommended Condition | Notes |

| Activation Buffer | MES Buffer (0.1 M), pH 4.5 - 6.0 | Must be free of extraneous carboxyl and amine groups. |

| Coupling Buffer | Phosphate Buffered Saline (PBS), pH 7.2 - 8.0 | Must be free of extraneous amine groups. |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Reactions at 4°C can be performed overnight. |

| Reaction Time | Activation: 15-30 minutes; Coupling: 1-2 hours | Longer incubation times may be necessary for dilute protein solutions. |

| Quenching Reagent | Hydroxylamine, Tris, or Glycine (20-50 mM final concentration) | Quenches unreacted NHS esters to stop the reaction. |

Experimental Protocols

Materials Required

-

Protein of interest

-

This compound

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 5.5)

-

Coupling Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis cassettes for purification

-

Anhydrous DMSO or DMF (if reagents are not water-soluble)

Protocol for Protein Biotinylation

-

Protein Preparation:

-

Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris) or carboxyl groups (e.g., acetate), perform a buffer exchange into the Activation Buffer using a desalting column or dialysis.

-

-

Reagent Preparation:

-

Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or directly in Activation Buffer.

-

Prepare a stock solution of this compound in the Coupling Buffer or an appropriate solvent.

-

-

Activation of Protein Carboxyl Groups:

-

Add the calculated amount of EDC and NHS/Sulfo-NHS to the protein solution. Refer to Table 1 for recommended molar ratios.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Biotinylation Reaction:

-

Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer.

-

Immediately add the calculated amount of this compound to the activated protein solution. Refer to Table 1 for recommended molar ratios.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl, pH 8.0).

-

Incubate for 15-30 minutes at room temperature to stop the reaction.

-

-

Purification of Biotinylated Protein:

-

Remove excess, unreacted biotinylation reagents and byproducts by size exclusion chromatography (e.g., desalting column) or dialysis against an appropriate storage buffer (e.g., PBS).

-

-

Quantification of Biotin Incorporation (Optional but Recommended):

-

Determine the degree of biotinylation using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, a competition ELISA, or mass spectrometry.[2]

-

Visualization of Pathways and Workflows

Caption: Experimental workflow for protein biotinylation using this compound.

Caption: Reaction mechanism of EDC/NHS-mediated protein biotinylation.

Troubleshooting

Table 3: Troubleshooting Guide for Protein Biotinylation with this compound

| Problem | Possible Cause | Suggested Solution |

| Low or No Biotinylation | Inactive EDC or NHS/Sulfo-NHS due to hydrolysis. | Use fresh, high-quality reagents. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare stock solutions immediately before use. |